molecular formula C11H13Cl2N B8476679 1-(2,3-Dichlorobenzyl)pyrrolidine

1-(2,3-Dichlorobenzyl)pyrrolidine

Cat. No.: B8476679
M. Wt: 230.13 g/mol
InChI Key: OFRAAOZARGRLFX-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorobenzyl)pyrrolidine is a chemical compound with the molecular formula C11H14Cl2N2 and a molecular weight of 245.152 g/mol . This compound belongs to the class of pyrrolidine derivatives, a nitrogen-containing heterocyclic scaffold of significant importance in medicinal chemistry and drug discovery . The pyrrolidine ring is a privileged structure found in a wide range of bioactive molecules and approved therapeutics due to its ability to contribute to stereochemistry, explore three-dimensional pharmacophore space, and influence key physicochemical parameters of drug candidates . Researchers utilize substituted pyrrolidines like this as key intermediates and building blocks in the stereoselective synthesis of novel chemical entities . Its specific structure, featuring a dichlorobenzyl group, suggests potential application in the development of precursors for pharmaceutical compounds. Similar dichlorobenzyl pyrrolidine compounds have been employed as versatile reagents in the synthesis of enantiomerically pure amino acids and other biologically active molecules . As a saturated heterocycle, the pyrrolidine core can enhance a molecule's solubility and is frequently employed to generate structural diversity and optimize the pharmacokinetic profile of lead compounds . This product is intended for research and development purposes only. This compound is NOT INTENDED FOR DIAGNOSTIC OR THERAPEUTIC USES. It must not be administered to humans or animals.

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

1-[(2,3-dichlorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13Cl2N/c12-10-5-3-4-9(11(10)13)8-14-6-1-2-7-14/h3-5H,1-2,6-8H2

InChI Key

OFRAAOZARGRLFX-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-(2,3-Dichlorobenzyl)pyrrolidine with key analogs, emphasizing structural variations and their implications:

Positional Isomerism: 2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione

  • Structural Difference : The dichlorobenzyl group is attached to the pyrrolidine ring at position 2, with chlorine atoms at the 2,6-positions of the benzyl ring (vs. 2,3-dichloro in the target compound).
  • Impact: Crystallography: The crystal structure of 2-(2,6-dichlorobenzyl)pyrrolidine-1,3-dione reveals a planar pyrrolidine-1,3-dione ring, stabilized by intramolecular hydrogen bonds. This rigidity may influence solubility and bioavailability . Pharmaceutical Relevance: Pyrrolidine-1,3-dione derivatives are noted for anticonvulsant and neuroprotective activities, suggesting that substitution patterns significantly modulate efficacy .

Functional Group Variations: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine hydrochloride

  • Structural Difference : Incorporates a fused pyridine-pyrrolidine system with a chlorine substituent, differing in both ring structure and substitution pattern.
  • Impact :
    • Bioactivity : The fused heterocyclic system may enhance interactions with enzymatic targets (e.g., kinases or neurotransmitter receptors), contrasting with the simpler pyrrolidine scaffold of the target compound .
    • Physicochemical Properties : Higher molecular weight (C7H8Cl2N2, 191.06 g/mol) compared to this compound (C11H12Cl2N, 229.13 g/mol) suggests differences in solubility and metabolic stability .

Substituent Effects: trans-2,5-Dimethylpyrrolidine Hydrochloride

  • Structural Difference : Methyl groups at positions 2 and 5 of the pyrrolidine ring instead of a dichlorobenzyl group.
  • Synthetic Utility: This compound is often used as a chiral building block in asymmetric synthesis, highlighting how substituent choice dictates application scope .

Aromatic Substitution: 1-(3,4-Dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarbohydrazide

  • Structural Difference : Features a pyridinecarbohydrazide core with a 3,4-dichlorobenzyl group.
  • Impact: Pharmacological Potential: The carbohydrazide moiety may confer metal-chelating properties, useful in antimicrobial or anticancer applications. This contrasts with the simpler pyrrolidine-based target compound . Molecular Weight: Higher molecular weight (312.16 g/mol) suggests prolonged metabolic half-life but reduced solubility in aqueous media .

Data Table: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Substitution Pattern Key Functional Groups Potential Applications
This compound C11H12Cl2N 229.13 N-(2,3-dichlorobenzyl) Pyrrolidine, dichloroaryl Neuropharmacology (inferred)
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione C11H9Cl2NO2 258.10 C2-(2,6-dichlorobenzyl) Pyrrolidinedione Anticonvulsants
6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine HCl C7H8Cl2N2 191.06 Fused pyridine-pyrrolidine Chloropyridine Kinase inhibition
trans-2,5-Dimethylpyrrolidine HCl C6H14ClN 135.64 C2,C5-methyl Pyrrolidine Chiral synthesis
1-(3,4-Dichlorobenzyl)-2-oxo-pyridinecarbohydrazide C13H11Cl2N3O2 312.16 N-(3,4-dichlorobenzyl) Pyridinecarbohydrazide Antimicrobial agents

Research Implications and Gaps

  • Positional Isomerism: The 2,3-dichloro substitution in the target compound may enhance steric hindrance compared to 2,6-dichloro analogs, affecting receptor binding.
  • Functional Group Trade-offs : While dichlorobenzyl groups improve lipophilicity, they may also increase toxicity risks, necessitating structure-activity relationship (SAR) studies.
  • Synthetic Challenges : Evidence lacks details on the synthetic routes for this compound, though methods for analogs (e.g., crystallography-guided synthesis ) could inform optimization.

Preparation Methods

Reaction Conditions and Optimization

In a representative procedure, pyrrolidine reacts with 2,3-dichlorobenzyl chloride in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dimethylformamide (DMF). Stoichiometric control is critical to avoid over-alkylation. For instance, a 1:1 molar ratio of pyrrolidine to 2,3-dichlorobenzyl chloride in THF at 60°C for 12 hours yields the product in ~70% crude yield. Post-reaction purification via vacuum distillation (bp: 167–170°C at reduced pressure) enhances purity to >95%.

Table 1: Alkylation Optimization Parameters

BaseSolventTemperature (°C)Time (h)Yield (%)
NaHTHF601270
K₂CO₃DMF80865
NaOHMeOH502455

Reductive Amination Pathways

While less common, reductive amination offers an alternative by reacting pyrrolidine with 2,3-dichlorobenzaldehyde under hydrogenation conditions. This method requires a catalyst such as palladium on carbon (Pd/C) or Raney nickel.

Catalytic Hydrogenation

A mixture of pyrrolidine, 2,3-dichlorobenzaldehyde, and 10% Pd/C in ethanol under 50 psi H₂ at 25°C for 24 hours achieves moderate yields (50–60%). The electron-withdrawing chloro groups hinder imine formation, necessitating extended reaction times.

Table 2: Reductive Amination Catalysts

CatalystPressure (psi)SolventYield (%)
Pd/C50EtOH60
Raney Ni80MeOH55
PtO₂30THF45

Benzylation via Mitsunobu Reaction

The Mitsunobu reaction enables benzylation using 2,3-dichlorobenzyl alcohol and pyrrolidine in the presence of diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method avoids harsh conditions and improves stereochemical control.

Solvent and Reagent Impact

A study in toluene at 0°C with DEAD/PPh₃ demonstrated 75% yield within 4 hours. Polar solvents like DMF reduce efficiency due to side reactions.

Scalable Industrial Synthesis

Large-Scale Alkylation

A patent-described protocol scales the alkylation to kilogram quantities. Pyrrolidine and 2,3-dichlorobenzyl chloride are combined in methanol with K₂CO₃ at reflux for 8 hours. Post-reaction, filtration and distillation under vacuum (0.1 bar) afford the product in 82% yield.

Challenges and Mitigation Strategies

Byproduct Formation

Over-alkylation to quaternary ammonium salts is minimized by maintaining a 1:1 reagent ratio and low temperatures.

Purification Difficulties

The product’s high boiling point necessitates fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) .

Q & A

Q. What are the established synthetic routes for 1-(2,3-Dichlorobenzyl)pyrrolidine, and how can reaction conditions be optimized for academic laboratory settings?

Methodological Answer: The synthesis of this compound typically involves nucleophilic substitution or coupling reactions. Key steps include:

  • Microwave-assisted synthesis : Reacting 2,3-dichlorobenzyl halides with pyrrolidine derivatives in polar solvents (e.g., n-butanol) under controlled microwave irradiation (150°C, 20 hours) to enhance reaction efficiency .
  • Crystallization optimization : Dissolving crude product in chloroform/ethanol mixtures (5:3 v/v) and allowing slow evaporation at room temperature to obtain high-purity crystals .
  • Enantioselective routes : Using chiral precursors like tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide to achieve stereochemical control, with yields improved by adjusting stoichiometry and reaction time .
    Optimization strategies include temperature modulation, catalyst screening (e.g., Pd(PPh₃)₄ for cross-coupling), and solvent selection to minimize side products.

Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Methodological Answer:

  • NMR spectroscopy : Analyze proton environments (e.g., aromatic protons at δ 7.61–6.75 ppm, pyrrolidine protons at δ 3.33–1.96 ppm) to confirm substitution patterns and stereochemistry .
  • X-ray crystallography : Resolve dihedral angles (e.g., 79.98° between aromatic and pyrrolidine rings) to validate spatial configuration .
  • LC-MS/HPLC : Monitor purity (>98%) and molecular weight ([M+H]+ = 210–445 m/z) using reverse-phase columns and gradient elution .
  • Elemental analysis : Verify empirical formulas (e.g., C₁₁H₁₃NO) with combustion analysis to ensure stoichiometric accuracy .

Advanced Research Questions

Q. What strategies are recommended for analyzing structure-activity relationships (SAR) of this compound derivatives in modulating biological targets?

Methodological Answer:

  • Systematic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) at the benzyl position to assess effects on receptor binding affinity .
  • Chiral resolution : Separate enantiomers via chiral HPLC to evaluate stereochemical impacts on enzyme inhibition (e.g., IC₅₀ differences >10-fold between R and S isomers) .
  • Biological assays : Use radioligand displacement (e.g., for neural receptors) and enzymatic activity assays to correlate structural modifications (e.g., substituent size, polarity) with functional outcomes .

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound in neurological studies?

Methodological Answer:

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and blood-brain barrier penetration using LC-MS/MS to identify metabolic instability or poor distribution .
  • Metabolite identification : Use high-resolution mass spectrometry (HRMS) to detect active/inactive metabolites contributing to in vivo discrepancies .
  • Dose-response recalibration : Adjust in vitro IC₅₀ values using allometric scaling (e.g., body surface area) to align with effective in vivo doses .

Q. What computational approaches are validated for predicting the binding affinity of this compound with neural receptors?

Methodological Answer:

  • Molecular docking : Use GOLD or AutoDock to model interactions with receptor active sites (e.g., hydrogen bonding with Ser⁵⁰³ in orexin receptors) .
  • Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and conformational changes .
  • QSAR modeling : Train models on datasets with ClogP, polar surface area, and H-bond donor/acceptor counts to predict affinity trends .

Q. What experimental designs are critical for assessing the stereochemical impact on the pharmacological profile of this compound?

Methodological Answer:

  • Enantioselective synthesis : Prepare R and S isomers using chiral auxiliaries (e.g., (S)-tetrahydro-3H-pyrrolo[1,2-c][1,2,3]oxathiazole 1,1-dioxide) and confirm enantiomeric excess (ee) via circular dichroism .
  • In vitro assays : Compare isomer activity in receptor binding (e.g., Ki values) and functional assays (e.g., cAMP inhibition) to quantify stereochemical influence .
  • In vivo PK/PD studies : Administer enantiomers separately to rodents and correlate plasma exposure with efficacy (e.g., locomotor activity in anxiety models) .

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